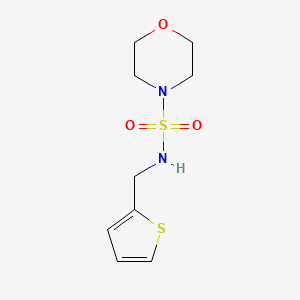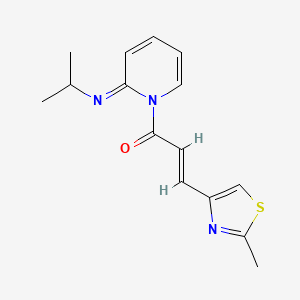
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the pH of the surrounding tissue.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by interfering with the viral protease enzyme. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. However, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has not been extensively studied in vivo, and its potential side effects are not known.
Direcciones Futuras
There are several future directions for the study of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide. One area of research is the development of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide-based drugs for the treatment of various diseases, including cancer, HIV, and neurological disorders. Another area of research is the investigation of the mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which could lead to a better understanding of its potential therapeutic applications. Finally, the in vivo testing of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide could provide valuable information on its safety and efficacy.
Métodos De Síntesis
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can be synthesized using various methods, including the reaction of morpholine with thiophen-2-carboxaldehyde, followed by the addition of sulfamic acid. Another method involves the reaction of morpholine with thiophen-2-carboxylic acid, followed by the addition of sulfuryl chloride. Both methods result in the formation of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which can be purified using column chromatography.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCYNFVVQSEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)

![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)